![molecular formula C17H20N4OS B2870792 N-(1-cyanocycloheptyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}acetamide CAS No. 1798736-33-0](/img/structure/B2870792.png)
N-(1-cyanocycloheptyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}acetamide
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Description
The compound contains an imidazo[1,5-a]pyridine moiety , which is a type of N-heterocyclic carbene (NHC). NHCs are known for their strong π-accepting character . The compound also has a cyanocycloheptyl group and a sulfanyl group attached to an acetamide moiety.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized through various methods. For instance, imidazo[1,5-a]pyridin-3-ylidenes have been prepared and characterized . Also, a direct [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals has been used to build the pyrazolo[1,5-a]pyridine core while introducing a cyano group .Molecular Structure Analysis
The imidazo[1,5-a]pyridin-3-ylidene ligands have been characterized by X-ray diffraction analyses . They have strong π-accepting character, which is suggested by various observations such as the IR peak of the trans-carbonyl moiety of Rh(nhc)(CO)2Cl complexes appearing at a higher wavenumber than for conventional NHCs .Chemical Reactions Analysis
Imidazo[1,5-a]pyridin-3-ylidene ligands have been used in Rh-catalyzed polymerization of phenylacetylene . This suggests that they could be used as catalysts in similar reactions.Future Directions
properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-imidazo[1,5-a]pyridin-3-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c18-13-17(8-4-1-2-5-9-17)20-15(22)12-23-16-19-11-14-7-3-6-10-21(14)16/h3,6-7,10-11H,1-2,4-5,8-9,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFDMJCONQAAQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=NC=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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